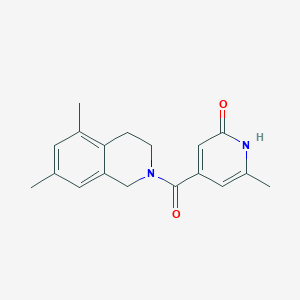
4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyridinone Moiety: This step involves the cyclization of a suitable precursor, often under basic conditions.
Functional Group Modifications: Methylation and other functional group modifications are carried out using reagents like methyl iodide and strong bases.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, palladium catalyst.
Bases: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Medicine
In medicine, these compounds are investigated for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective activities.
Industry
Industrially, such compounds may be used in the development of new materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, and ion channels. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline Derivatives: Compounds like berberine and papaverine.
Pyridinone Derivatives: Compounds like deferiprone and pirfenidone.
Uniqueness
4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other isoquinoline and pyridinone derivatives.
Properties
IUPAC Name |
4-(5,7-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methyl-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-6-12(2)16-4-5-20(10-15(16)7-11)18(22)14-8-13(3)19-17(21)9-14/h6-9H,4-5,10H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEKNTNRZMJHDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCN(CC2=C1)C(=O)C3=CC(=O)NC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














